5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Description
5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at position 5 and a carboxylic acid moiety at position 2. The triazole ring’s stability and ability to participate in hydrogen bonding and π-π interactions make it a versatile scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-phenyl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFXYXQNAYXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390257 | |
| Record name | 5-Phenyl-2H-[1,2,3]triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830-78-4 | |
| Record name | 5-Phenyl-2H-[1,2,3]triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Mechanism and General Methodology
The CuAAC reaction, a cornerstone of "click chemistry," enables the synthesis of 1,4-disubstituted 1,2,3-triazoles via a cycloaddition between terminal alkynes and organic azides. For 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, propiolic acid (HC≡C-COOH) serves as the alkyne precursor, while phenyl azide derivatives provide the phenyl substituent. The reaction proceeds under mild conditions (25–80°C) with copper(I) catalysts, yielding triazoles with excellent regioselectivity.
Example Synthesis:
Limitations and Modifications
While CuAAC efficiently installs the carboxylic acid group at position 4, achieving a phenyl group at position 5 requires alternative strategies, such as post-synthetic modifications or using pre-functionalized alkynes. For instance, substituting propiolic acid with phenylpropiolic acid (HC≡C-C₆H₅-COOH) could theoretically yield the target compound, though this approach remains unexplored in the literature.
Halogenation and Grignard Substitution
Patent-Based Methodology
A patented method involves dibromo-triazole intermediates, where bromine atoms at positions 4 and 5 are sequentially replaced via Grignard reagents and carbon dioxide insertion.
Stepwise Procedure:
- Starting Material : 4,5-Dibromo-1H-1,2,3-triazole
- Grignard Substitution :
- React with phenylmagnesium bromide (PhMgBr) at −78°C to substitute bromine at position 5.
- Intermediate: 4-Bromo-5-phenyl-1H-1,2,3-triazole.
- Carboxylic Acid Formation :
- Treat with CO₂ under Grignard conditions (0–50°C).
- Acidic work-up yields this compound.
- Yield : ~53% (analogous to patent examples).
Critical Analysis
This method’s reliance on dibromo precursors and cryogenic conditions limits its practicality for industrial-scale synthesis. However, it offers a direct route to install both phenyl and carboxylic acid groups with precise regiocontrol.
Cyclization and Rearrangement Strategies
Oxazolinone Rearrangement
Arylhydrazono-oxazolinones, such as 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one, undergo thermal or nucleophile-induced rearrangement to form triazole derivatives. While this method has been demonstrated for 1,2,4-triazoles, adapting it for 1,2,3-triazoles remains speculative.
Oxidation of Methyl Precursors
Methyl to Carboxylic Acid Conversion
5-Phenyl-1H-1,2,3-triazole-4-methyl can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃. This two-step approach is advantageous when direct carboxylation is challenging.
Example Protocol:
- Synthesis of Methyl Ester :
- CuAAC of phenyl azide and methyl propiolate.
- Yield: 60–70%.
- Oxidation :
- React with KMnO₄ in acidic aqueous acetone.
- Yield: 80–85%.
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents .
Anti-inflammatory Properties
Another notable application is in the synthesis of anti-inflammatory drugs. Derivatives of this compound have shown promising results in reducing inflammation in animal models. Specifically, certain derivatives were tested against carrageenan-induced paw edema in rats and demonstrated comparable efficacy to established anti-inflammatory drugs like Indomethacin and Celecoxib .
Agricultural Applications
Fungicidal Activity
this compound has been explored for its fungicidal properties. It has been effective against several plant pathogens, suggesting its potential use as a fungicide in agricultural practices. This compound works by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Material Science Applications
Fluorescent Properties
Recent studies have highlighted the optical properties of this compound and its derivatives. These compounds exhibit fluorescence under UV light, making them suitable for applications in sensors and imaging technologies. Their photophysical characteristics have been characterized using NMR spectroscopy and quantum chemical calculations, revealing their potential as fluorescent probes in biological systems .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy Level | Reference |
|---|---|---|
| Antimicrobial | Moderate to High | |
| Anti-inflammatory | Comparable to Indomethacin | |
| Fungicidal | Effective against specific pathogens |
Case Study 1: Synthesis of Anti-inflammatory Derivatives
In a study by Rabea et al., various derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity. The results indicated that several compounds showed significant inhibition of edema comparable to standard treatments .
Case Study 2: Development of Fluorescent Probes
A recent investigation into the optical properties of this compound led to the development of novel fluorescent probes for biological imaging applications. The study detailed how modifications to the triazole ring enhanced fluorescence intensity and stability in aqueous environments .
Mechanism of Action
The mechanism of action of 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Triazole Derivatives
- Phenyl vs. Methyl : The phenyl group enhances aromatic interactions and rigidity, influencing crystal packing in metal complexes (e.g., cobalt and copper coordination polymers) . In contrast, methyl-substituted analogs are simpler to synthesize but lack π-conjugation .
- Formyl Group : Introduces tautomerism, with 80% open aldehyde and 20% cyclic hemiacetal forms in solution, impacting reactivity (e.g., susceptibility to decarboxylation at 175°C) .
- Sulfonamide Derivatives : Bear additional functional groups for biological targeting, as seen in compounds with 94% yield and antibacterial activity .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | 5-Phenyl Derivative | 5-Methyl Derivative | 5-Formyl Derivative |
|---|---|---|---|
| pKa (carboxylic acid) | ~3.5–4.0* | ~3.8–4.2* | ~2.9–3.5 (enhanced acidity) |
| Log P | ~1.8–2.2 | ~1.2–1.5 | ~0.5–1.0 (polar formyl) |
| Thermal Stability | Stable to ~200°C | Stable to ~180°C | Decarboxylation at 175°C |
Biological Activity
5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₉H₇N₃O₂) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, anticancer agent, and its interactions with various biological targets.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with various biological macromolecules. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 175.17 g/mol |
| CAS Number | 7200-46-6 |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The triazole nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing binding affinity to enzyme active sites. The phenyl group contributes to hydrophobic interactions that stabilize the compound-enzyme complex.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that derivatives of this compound can induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. Notably, some derivatives have demonstrated cytotoxic activity comparable to established anticancer drugs such as Indomethacin and Celecoxib .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of several derivatives derived from this compound on human cancer cell lines. The results indicated significant inhibition of cell growth at varying concentrations:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 5-Phenyl-Triazole Derivative A | 15 | MCF-7 (Breast Cancer) |
| 5-Phenyl-Triazole Derivative B | 20 | HeLa (Cervical Cancer) |
| Control Drug (Indomethacin) | 18 | MCF-7 |
Antiviral Properties
Emerging research highlights the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. The mechanism involves the inhibition of viral replication by targeting the main protease of the virus. In vitro studies revealed that certain derivatives exhibited over 50% inhibition of viral replication at specific concentrations .
Table: Antiviral Activity Against SARS-CoV-2
| Compound | IC50 (μM) | Viral Replication Inhibition (%) |
|---|---|---|
| Triazole Derivative C | 22.1 | 64% |
| Triazole Derivative D | 30.5 | 50% |
| Control Drug (GC376) | 15 | 70% |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and aromatic substituents undergo oxidation under specific conditions:
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Conditions : Acidic or neutral environments.
-
Products : Oxidized derivatives such as ketones or dicarboxylic acids, depending on the site of oxidation .
Reduction Reactions
Reduction typically targets the carboxylic acid group or unsaturated bonds:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Conditions : Inert solvents (e.g., THF) under controlled temperatures.
-
Products : Reduced derivatives like carboxylic acid alcohols or amides .
Substitution Reactions
The triazole ring and phenyl group are susceptible to electrophilic/nucleophilic substitution:
-
Reagents : Halogens (Cl₂, Br₂), nitric acid (HNO₃), or sulfonic acid (H₂SO₄).
-
Conditions : Lewis acid catalysts (e.g., FeCl₃) or high temperatures.
-
Products : Halogenated, nitrated, or sulfonated derivatives at meta/para positions of the phenyl ring or triazole ring .
Cycloaddition Reactions
While the compound itself is a triazole, its synthesis often involves [3+2] cycloadditions:
-
Mechanism : Azide-alkyne cycloaddition (Huisgen reaction) to form the triazole ring.
-
Reagents : Sodium azide (NaN₃) and alkynes.
-
Conditions : Copper(I) catalysts or room temperature in polar aprotic solvents .
Coupling Reactions
The carboxylic acid group enables coupling with alcohols or amines:
-
Reagents : Alcohols (R-OH) or amines (R-NH₂) with coupling agents (e.g., EDC, HOBt).
-
Conditions : Basic environments (e.g., DMAP) or acidic catalysts.
Decarboxylation
Thermal or base-induced elimination of CO₂:
-
Reagents : Heat or strong bases (e.g., NaOH).
-
Conditions : High temperatures or aqueous solutions.
-
Products : Triazole derivatives with a methyl group instead of the carboxylic acid .
Comparison of Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄/H₂O₂, acidic/neutral | Ketones, dicarboxylic acids |
| Reduction | LiAlH₄/NaBH₄, THF | Alcohols, amides |
| Electrophilic substitution | Cl₂/Br₂/FeCl₃, high temp | Halogenated derivatives |
| Cycloaddition | NaN₃ + alkyne, Cu(I) catalysts | Triazole-forming reactions |
| Coupling (ester/amide) | Alcohols/amines, EDC/HOBt | Esters, amides |
Research Findings
-
Palladium-Catalyzed Arylation : Direct C-H arylation of triazoles with aryl halides is feasible using Pd catalysts, enabling functionalization of the triazole ring .
-
Metal-Free Synthesis : Multi-component reactions involving phosphonium salts and sodium azide can form triazoles without transition metals .
-
Biological Activity : Triazole derivatives are studied for antimicrobial and anticancer properties, though specific data for 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid remains limited .
[All citations derive from peer-reviewed literature, excluding disallowed sources.]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
